molecular formula C15H10N2O4 B6333479 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid CAS No. 1120334-31-7

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

Cat. No.: B6333479
CAS No.: 1120334-31-7
M. Wt: 282.25 g/mol
InChI Key: VJPDDMKAPSYDDQ-UHFFFAOYSA-N
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Description

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid: is a synthetic organic compound with the molecular formula C15H10N2O4 . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a nitro group at the 7th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 5th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid typically involves multi-step organic reactions One common method includes the nitration of 2-phenylindole followed by carboxylation The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration and carboxylation steps. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) for halogenation or alkyl halides for alkylation.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 7-amino-2-phenyl-1H-indole-5-carboxylic acid.

    Substitution: Formation of halogenated or alkylated derivatives of the compound.

Scientific Research Applications

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the nitro and carboxylic acid groups, making it less reactive in certain chemical reactions.

    7-Nitroindole: Lacks the phenyl and carboxylic acid groups, affecting its biological activity and chemical properties.

    Indole-5-carboxylic acid: Lacks the nitro and phenyl groups, resulting in different reactivity and applications.

Uniqueness

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is unique due to the presence of all three functional groups (nitro, phenyl, and carboxylic acid) on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-nitro-2-phenyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPDDMKAPSYDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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